molecular formula C13H15NO5S B1586850 4-[5-(Methylsulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid CAS No. 396105-96-7

4-[5-(Methylsulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid

Cat. No. B1586850
M. Wt: 297.33 g/mol
InChI Key: XRHVWOVQSCNJFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research into the synthesis of related compounds often focuses on developing new synthetic pathways and exploring their chemical properties. For example, the synthesis of analog compounds, such as 3-methyl-4-phenylsulfonylbutanoic acid, has been achieved through standard procedures, demonstrating their potential as building blocks in organic synthesis.


Molecular Structure Analysis

The empirical formula of this compound is C13H15NO5S, and its molecular weight is 297.33 g/mol . The SMILES string is CS(=O)(=O)c1ccc2N(CCc2c1)C(=O)CCC(O)=O .

Scientific Research Applications

Biological Activity and Applications

  • Field : Biochemistry
  • Application : Compounds with structural similarities to 4-[5-(Methylsulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid have been explored for their potential biological activities.
  • Methods : For instance, indole derivatives, including those synthesized from N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon (aroyl)amides, have shown significant biological activity.
  • Results : This suggests potential applications in developing therapeutic agents.

Nonlinear Optical Materials

  • Field : Material Science
  • Application : Research into novel semi-organometallic nonlinear optical (NLO) crystals has led to the development of materials like 4-(((4-aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid with Ce3+ (STA).
  • Methods : These materials have shown promising applications in NLO due to their favorable properties.
  • Results : Their efficiencies are greater than standard potassium dihydrogen phosphate (KDP), indicating their potential in optoelectronic applications.

Molecular Docking and Drug Design

  • Field : Pharmacology
  • Application : Molecular docking studies involving derivatives of 4-[5-(Methylsulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid have been conducted to explore their interactions with biological targets.
  • Methods : These studies involve computational techniques to predict the orientation of one molecule to a second when bound to each other to form a stable complex.
  • Results : Understanding these interactions can help in the design of new drugs.

Material-Specific Binding Peptides

  • Field : Biotechnology
  • Application : Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation, and analytics for micro-/nanoplastics quantification .
  • Methods : Progress has been fueled by recent advancements in protein engineering methodologies and advances in computational and analytical methodologies, which allow the design of, for instance, material-specific MBPs with fine-tuned binding strength for numerous demands in material science applications .
  • Results : A genetic or chemical conjugation of second (biological, chemical, or physical property-changing) functionality to MBPs empowers the design of advanced (hybrid) materials, bioactive coatings, and analytical tools .

Pharmaceutical Testing

  • Field : Pharmacology
  • Application : “4-[5-(Methylsulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid” can be used for pharmaceutical testing .
  • Methods : High-quality reference standards are used for accurate results .
  • Results : This compound can be used to test the efficacy and safety of new drugs .

Isoprenoid Homologation

  • Field : Organic Chemistry
  • Application : This compound has been used to illustrate applications as saturated isoprene building blocks in isoprenoid homologation, highlighting their versatility in synthetic organic chemistry.
  • Methods : The synthesis of analog compounds, such as 3-methyl-4-phenylsulfonylbutanoic acid, has been achieved through standard procedures.
  • Results : These compounds have demonstrated their potential as building blocks in organic synthesis.

Environmental Monitoring

  • Field : Environmental Science
  • Application : Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as environmental monitoring .
  • Methods : An emphasis will be given to MBPs’ role in detecting and quantifying microplastics in high throughput, distinguishing microplastics from other environmental particles, and thereby assisting to close an analytical gap in food safety and monitoring of environmental plastic pollution .
  • Results : This review aims to provide an overview among researchers from diverse disciplines in respect to material- (specific) binding of MBPs, protein engineering methodologies to tailor their properties to application demands, re-engineering for material science applications using MBPs, and thereby inspire researchers to employ MBPs in their research .

properties

IUPAC Name

4-(5-methylsulfonyl-2,3-dihydroindol-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c1-20(18,19)10-2-3-11-9(8-10)6-7-14(11)12(15)4-5-13(16)17/h2-3,8H,4-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHVWOVQSCNJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375565
Record name 4-[5-(Methanesulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(Methylsulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid

CAS RN

396105-96-7
Record name 4-[5-(Methanesulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[5-(Methylsulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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